N-Boc-1,3-propanediamine

Catalog No.
S672055
CAS No.
75178-96-0
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1,3-propanediamine

CAS Number

75178-96-0

Product Name

N-Boc-1,3-propanediamine

IUPAC Name

tert-butyl N-(3-aminopropyl)carbamate

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)

InChI Key

POHWAQLZBIMPRN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCN

Synonyms

75178-96-0;N-Boc-1,3-propanediamine;N-Boc-1,3-diaminopropane;tert-ButylN-(3-aminopropyl)carbamate;tert-Butyl(3-aminopropyl)carbamate;N-(3-Aminopropyl)carbamicAcidtert-ButylEster;tert-butyl3-aminopropylcarbamate;n-t-boc-1,3-propanediamine;(3-amino-propyl)-carbamicacidtert-butylester;1-boc-amino-1,3-propanediamine;N-(tert-Butoxycarbonyl)-1,3-diaminopropane;3-(n-boc-amino)propylamine;1,3-Diaminopropane,N-BOCprotected;tert-Butyl(3-aminoprop-1-yl)carbamate;N-(tert-Butoxycarbonyl)-1,3-propanediamine;N-T-BUTYLOXYCARBONYL-1,3-DIAMINOPROPANE;N-TERT-BUTOXYCARBONYL-1,3-PROPANEDIAMINE;PubChem13479;Boc-1,3-diaminobutane;ACMC-209oxa;AC1MC3WV;AC1Q1NFG;BOC-PROPYLENEDIAMINE;3-(Boc-amino)-propylamine;SCHEMBL14485

Canonical SMILES

CC(C)(C)OC(=O)NCCCN
  • Origin: N-Boc-1,3-propanediamine is a synthetic compound not found naturally.
  • Significance: This molecule serves as a versatile building block for creating more complex structures in organic chemistry. Its presence of a protected amine group ("Boc") and a primary amine allows for selective manipulation during synthesis [].

Molecular Structure Analysis

N-Boc-1,3-propanediamine possesses a linear structure with key features:

  • Boc protecting group: The N-terminus (beginning) of the molecule has a bulky tert-butoxycarbonyl (Boc) group linked via an amide bond. This "Boc" group protects the primary amine from unwanted reactions during synthesis [].
  • Three-carbon chain: A three-carbon (propane) chain connects the Boc group to the core structure.
  • Primary amine: The terminal end (C-terminus) contains a primary amine (NH2) group, crucial for further reactions [].

Chemical Reactions Analysis

N-Boc-1,3-propanediamine participates in various reactions:

  • Synthesis: Common methods for synthesizing N-Boc-1,3-propanediamine involve reacting Boc anhydride or Boc chloride with 1,3-propanediamine [].

Balanced Chemical Equation for Boc anhydride synthesis

(CH3)3COCO - O + H2N(CH2)3NH2 -> (CH3)3COCONH(CH2)3NH2 + HOOC-OH
  • Deprotection

    The Boc group can be selectively removed under acidic conditions to reveal the free primary amine, enabling further functionalization [].

  • Coupling reactions

    The primary amine of N-Boc-1,3-propanediamine can undergo coupling reactions with various functionalities to create more complex structures []. An example is the Suzuki reaction, where it couples with aryl or vinyl halides to form C-C bonds [].


Physical And Chemical Properties Analysis

  • Melting point: 60-63 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Miscible with methanol, slightly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture) and air sensitive [].

Mechanism of Action (Not Applicable)

N-Boc-1,3-propanediamine is not a biologically active compound and doesn't have a specific mechanism of action.

  • Toxicity: Limited data available, but it's recommended to handle with care following standard laboratory procedures for organic compounds [].
  • Flammability: Not readily flammable but may burn under specific conditions [].

Organic Synthesis:

  • Protecting Group: N-Boc-1,3-propanediamine serves as a protecting group for primary amines in organic synthesis. The Boc group (tert-butyloxycarbonyl) temporarily masks the reactivity of the amine group, allowing for selective modification of other functional groups within the molecule. This controlled reactivity facilitates targeted reactions and prevents undesired side reactions involving the primary amine.
  • Building Block: Due to its bifunctionality with a protected amine and a primary amine, N-Boc-1,3-propanediamine acts as a valuable building block in the synthesis of various complex molecules. Its structure allows for chain extension and introduction of a spacer arm within molecules, offering diverse possibilities for researchers.

Polymer Chemistry:

  • Cross-linking Agent: N-Boc-1,3-propanediamine finds application as a cross-linking agent in the development of polymers. The presence of two amine groups enables it to form covalent linkages between polymer chains, thereby influencing the final properties of the polymer, such as mechanical strength and thermal stability.

Material Science:

  • Functionalization of Materials: N-Boc-1,3-propanediamine can be employed for surface functionalization of various materials. The primary amine group allows for the attachment of specific functional groups onto the surface, tailoring the material's properties for specific applications. For instance, it can be used to introduce amine functionality onto surfaces for further bioconjugation or sensor development.

Medicinal Chemistry:

  • Drug Design and Development: N-Boc-1,3-propanediamine serves as a valuable building block in the synthesis of potential drug candidates. Its bifunctional nature allows for the incorporation of specific functionalities essential for drug activity and targeting. Additionally, the Boc group can be strategically utilized to achieve controlled release of the active molecule within the body.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-Boc-1,3-propanediamine

Dates

Modify: 2023-08-15
Alagramam et al. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III. Nature Chemical Biology, doi: 10.1038/nchembio.2069, published online 25 April 2016

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